Ibiglustat succinate (also known as venglustat succinate or GZ/SAR402671 succinate, CAS: 1629063-80-4) is an orally bioavailable, highly selective, and brain-penetrant small-molecule inhibitor of glucosylceramide synthase (GCS). By blocking the conversion of ceramide to glucosylceramide (GlcCer), it acts as a potent substrate reduction therapy (SRT) agent. In procurement and material selection, ibiglustat succinate is prioritized for neuropharmacological research because it successfully evades P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier (BBB)—a critical limitation of earlier GCS inhibitors. The succinate salt form is specifically selected for its enhanced solubility in standard laboratory solvents (e.g., ≥50 mg/mL in DMSO) and compatibility with standard in vivo dosing vehicles, ensuring reproducible pharmacokinetics in complex preclinical models of lysosomal storage disorders and neurodegenerative diseases [1].
Substituting ibiglustat succinate with other commercially available GCS inhibitors fundamentally compromises neuro-focused research workflows. The most common alternative, eliglustat, is a highly potent GCS inhibitor but is a known substrate for P-glycoprotein (P-gp) efflux, restricting its distribution entirely to peripheral tissues and rendering it ineffective for central nervous system (CNS) targets. Conversely, older brain-penetrant agents like miglustat suffer from poor target selectivity, micromolar potency, and significant off-target inhibition of intestinal glycosidases, which confounds in vivo data with severe gastrointestinal toxicity. Furthermore, attempting to use the ibiglustat free base instead of the succinate salt introduces significant variability in dissolution rates and oral bioavailability. The succinate salt ensures rapid, uniform solvation in both in vitro assays and in vivo PEG/Tween-based formulations, preventing the precipitation and dosing inconsistencies that plague lipophilic free bases [1].
A primary differentiator for ibiglustat is its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system. While eliglustat is heavily restricted by P-glycoprotein (P-gp) mediated efflux, ibiglustat was specifically optimized to evade this mechanism. In preclinical pharmacokinetic models, oral administration of ibiglustat results in significant cerebrospinal fluid (CSF) and brain tissue exposure, whereas eliglustat shows near-zero CNS penetrance. This allows ibiglustat to actively engage GCS in the brain, a strict requirement for treating neuronopathic conditions [1].
| Evidence Dimension | CNS Exposure / P-gp Efflux Susceptibility |
| Target Compound Data | High brain penetrance; evades P-gp efflux |
| Comparator Or Baseline | Eliglustat: Negligible brain penetrance; strong P-gp substrate |
| Quantified Difference | Ibiglustat achieves therapeutically relevant CSF concentrations; eliglustat is restricted to the periphery. |
| Conditions | In vivo pharmacokinetic profiling and CSF biomarker analysis |
Buyers must select ibiglustat over eliglustat when designing efficacy models for neurodegenerative diseases, as eliglustat cannot reach the target tissue.
The functional consequence of ibiglustat's BBB penetrance is its ability to quantitatively reduce pathogenic glycosphingolipids in the brain. In wild-type and Gaucher disease mouse models, administration of ibiglustat (10 mg/kg/day) yielded a 26% reduction in brain GlcCer levels. In contrast, eliglustat administered at identical or higher doses fails to meaningfully reduce brain GlcCer due to its inability to cross the BBB. This robust pharmacodynamic response establishes ibiglustat as a functional benchmark for CNS-targeted substrate reduction [1].
| Evidence Dimension | Brain GlcCer Reduction |
| Target Compound Data | 26% reduction in brain GlcCer at 10 mg/kg |
| Comparator Or Baseline | Eliglustat: Negligible reduction in brain GlcCer |
| Quantified Difference | >25% absolute difference in target engagement biomarker in brain tissue |
| Conditions | In vivo mouse model (10 mg/kg qd for 14 days) |
Provides quantitative proof that ibiglustat is the necessary procurement choice for in vivo models requiring CNS glycolipid modulation.
The selection of the succinate salt of ibiglustat over the free base is driven by critical processability metrics. Ibiglustat succinate demonstrates excellent solubility in standard laboratory solvents, achieving concentrations of ≥50 mg/mL in DMSO. This high solubility facilitates the preparation of concentrated stock solutions for high-throughput screening and allows for seamless integration into standard in vivo dosing vehicles (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) without precipitation. Free base forms of similar lipophilic amines typically exhibit erratic aqueous solubility, complicating formulation and leading to inconsistent dosing .
| Evidence Dimension | Solvent Solubility (DMSO) |
| Target Compound Data | ≥50 mg/mL |
| Comparator Or Baseline | Typical lipophilic free base: <5-10 mg/mL, prone to precipitation in aqueous mixtures |
| Quantified Difference | >5-fold increase in working stock concentration limits |
| Conditions | Standard laboratory formulation protocols (DMSO stock into aqueous/PEG vehicles) |
Procuring the succinate salt ensures reproducible dosing and minimizes the risk of vehicle-induced toxicity or compound precipitation in expensive animal models.
Ibiglustat exhibits an uncompetitive mode of inhibition against the substrate UDP-glucose when binding to glucosylceramide synthase (GCS). This means it binds exclusively to the enzyme-substrate complex rather than the free enzyme. Compared to noncompetitive inhibitors (such as T-690), uncompetitive inhibitors often demonstrate increased efficacy in vivo because localized accumulations of the substrate (UDP-glucose) enhance the inhibitor's binding affinity. This kinetic profile ensures sustained target engagement in disease models where substrate concentrations are elevated [1].
| Evidence Dimension | Inhibition Kinetics (vs. UDP-glucose) |
| Target Compound Data | Uncompetitive inhibition |
| Comparator Or Baseline | Alternative GCS inhibitors (e.g., T-690): Noncompetitive inhibition |
| Quantified Difference | Binding affinity increases as substrate concentration rises, unlike noncompetitive agents |
| Conditions | Steady-state kinetic analysis using GCS assays at varying UDP-glucose concentrations |
Buyers developing biochemical assays or translating in vitro data to in vivo models benefit from this kinetic profile, as it guarantees robust inhibition even in substrate-rich pathological environments.
Because ibiglustat successfully evades P-gp efflux and penetrates the BBB, it is the standard GCS inhibitor for evaluating substrate reduction therapy in models of Gaucher disease type 3. It allows researchers to effectively lower brain GlcCer and glucosylsphingosine, unlike eliglustat, which is restricted to peripheral tissues [1].
Ibiglustat succinate is utilized to investigate the mechanistic link between lysosomal glycosphingolipid accumulation and alpha-synuclein aggregation. Its ability to achieve therapeutic concentrations in the CNS makes it an essential tool for testing whether GCS inhibition can halt or reverse neurodegeneration in GBA-PD models [2].
The high solubility of the succinate salt in standard co-solvent systems makes it an ideal benchmark compound for pharmaceutical scientists developing oral or systemic formulations for lipophilic, brain-penetrant small molecules. It provides a reliable baseline for pharmacokinetic profiling without the compounding variable of poor dissolution .